Dibromochloromethane-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
dibromo(chloro)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVIKZLVQHOMN-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472851 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-99-6 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMOCHLOROMETHANE-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Isotopic Enrichment Methodologies for Dibromochloromethane 13c
Isotopic Synthesis Approaches
The primary challenge in synthesizing Dibromochloromethane-¹³C lies in the precise and efficient incorporation of the ¹³C isotope into the single-carbon backbone of the molecule. The chosen synthetic route must be high-yielding and minimize isotopic dilution.
A feasible and documented synthetic pathway for Dibromochloromethane-¹³C involves a halogen exchange reaction starting from a readily available ¹³C-labeled precursor. One common method is the reaction of a mixture of ¹³C-labeled chloroform (B151607) (¹³CHCl₃) and bromoform (B151600) (CHBr₃) in the presence of a suitable catalyst, such as triethylbenzylammonium chloride, and a base like sodium hydroxide nih.gov. This reaction proceeds through a series of equilibria, allowing for the exchange of halogen atoms on the carbon center.
Another potential route is the direct bromination of a ¹³C-labeled chloromethane precursor. However, controlling the degree of bromination to selectively produce dibromochloromethane can be challenging and may lead to a mixture of brominated methanes. Therefore, the halogen exchange from a precisely labeled starting material like ¹³C-chloroform is often preferred for better control over the final product.
A general reaction scheme for the synthesis from ¹³C-chloroform can be represented as: ¹³CHCl₃ + 2CHBr₃ ⇌ 3¹³CHBr₂Cl
The reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants, must be carefully optimized to maximize the yield of the desired Dibromochloromethane-¹³C and minimize the formation of other halogenated methane (B114726) isotopologues.
The successful synthesis of Dibromochloromethane-¹³C is critically dependent on the design and availability of a suitable ¹³C-labeled precursor. The most direct precursor is a methane derivative where the single carbon atom is the ¹³C isotope. Commercially available simple ¹³C-labeled reagents serve as the foundational building blocks for more complex molecules isotope.com.
For Dibromochloromethane-¹³C, the ideal precursors are those that can be readily halogenated or undergo halogen exchange. Key precursors include:
¹³C-Chloroform (¹³CHCl₃): This is a highly effective precursor due to its commercial availability with high isotopic purity (typically 99 atom % ¹³C) nih.gov. The existing chlorine atom provides a starting point for the stepwise exchange with bromine to achieve the target molecule.
¹³C-Methane (¹³CH₄): While a fundamental precursor, its direct and selective halogenation to Dibromochloromethane-¹³C is difficult to control and often results in a mixture of chlorinated and brominated products.
The selection of the precursor is a balance between its commercial availability, cost, and the efficiency of the subsequent synthetic steps. For Dibromochloromethane-¹³C, starting with a precursor that already contains some of the desired halogens, such as ¹³C-chloroform, simplifies the synthesis and improves selectivity.
Purification and Purity Assessment of Labeled Compounds
Following the synthesis, the crude reaction mixture will contain the desired Dibromochloromethane-¹³C along with unreacted starting materials, byproducts (such as bromodichloromethane-¹³C and tribromomethane-¹³C), and the catalyst. Due to the volatile nature of these halomethanes, specific purification techniques are required rochester.edu.
Purification Methods:
Distillation: Given the differences in boiling points of the various halomethanes, fractional distillation is a primary method for purification byjus.com. Dibromochloromethane has a boiling point of approximately 119-120°C, which allows for its separation from the lower-boiling chloroform (b.p. ~61°C) and higher-boiling bromoform (b.p. ~150°C).
Preparative Gas Chromatography (GC): For achieving very high purity, preparative GC is an effective technique. This method separates compounds based on their volatility and interaction with a stationary phase, allowing for the isolation of a pure fraction of Dibromochloromethane-¹³C.
Purity Assessment:
The chemical and isotopic purity of the final product must be rigorously assessed.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for both identifying and quantifying the purity of Dibromochloromethane-¹³C cdc.gov. The gas chromatogram will show the separation of different compounds, and the mass spectrometer will confirm the identity and isotopic composition of each peak. The mass spectrum of Dibromochloromethane-¹³C will show a characteristic molecular ion peak (M+) that is one mass unit higher than that of the unlabeled compound due to the presence of the ¹³C atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides direct evidence of the isotopic labeling. A ¹³C-NMR spectrum of the purified compound will show a single, strong signal corresponding to the labeled carbon atom hw.ac.uklibretexts.orgudel.edu. The chemical shift of this signal can confirm the chemical environment of the carbon. Proton NMR (¹H-NMR) can also be used to assess purity by looking for the characteristic proton signal of the CHBr₂Cl group.
A combination of these analytical techniques is crucial to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Dibromochloromethane-¹³C.
Control of Isotopic Enrichment and Distribution
Controlling the isotopic enrichment and ensuring its correct distribution within the target molecule are paramount in the synthesis of labeled compounds. Isotopic enrichment refers to the percentage of the labeled isotope at a specific atomic position isotope.com.
Factors Influencing Isotopic Enrichment:
Isotopic Purity of the Precursor: The final isotopic enrichment of the product is directly dependent on the isotopic purity of the starting ¹³C-labeled precursor. If the ¹³C-chloroform used has an isotopic purity of 99 atom % ¹³C, the resulting Dibromochloromethane-¹³C will also have a theoretical maximum enrichment of 99%.
Reaction Conditions: The reaction conditions should be optimized to prevent any side reactions that could lead to isotopic dilution. This includes avoiding the introduction of any unlabeled carbon sources into the reaction mixture.
Purification Process: The purification process itself should not lead to isotopic fractionation, where molecules with different isotopes are separated. For volatile compounds like Dibromochloromethane, methods like distillation and GC are generally not expected to cause significant isotopic fractionation.
Verification of Isotopic Enrichment:
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the precise isotopic enrichment nih.gov. By analyzing the relative abundances of the molecular ions corresponding to the ¹²C and ¹³C isotopologues, the exact level of ¹³C enrichment can be calculated.
NMR Spectroscopy: While less quantitative than IRMS for determining high levels of enrichment, ¹³C-NMR can confirm the presence and location of the ¹³C label. The intensity of the ¹³C signal relative to any residual ¹²C signals (if detectable) can provide an estimate of the enrichment.
By carefully selecting a highly enriched precursor and using appropriate analytical techniques to verify the final product, a high degree of control over the isotopic enrichment and distribution in Dibromochloromethane-¹³C can be achieved.
Advanced Analytical Techniques for Dibromochloromethane 13c Quantification and Speciation
Mass Spectrometric Approaches for Isotopic Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds. Its ability to differentiate molecules based on their mass-to-charge ratio makes it inherently suited for distinguishing between a compound and its ¹³C-labeled counterpart.
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Detection
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including Dibromochloromethane. nih.govcdc.gov When analyzing ¹³C-labeled compounds, GC-MS offers the necessary separation and detection capabilities to distinguish the labeled from the unlabeled species. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides detailed mass spectral data for each component. science.gov
For Dibromochloromethane-¹³C, the mass spectrum will exhibit a characteristic shift in the molecular ion peak and its fragment ions compared to the unlabeled compound. Due to the natural abundances of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the mass spectrum of unlabeled dibromochloromethane shows a distinctive isotopic pattern. youtube.comyoutube.com The incorporation of a ¹³C atom will shift this entire pattern by one mass unit, allowing for clear identification and quantification of the labeled compound. scispace.com
Selected Ion Monitoring (SIM) is a frequently employed GC-MS technique that enhances sensitivity by focusing the mass spectrometer on specific ions of interest. scispace.comrwth-aachen.de For Dibromochloromethane-¹³C, the instrument would be set to monitor the specific m/z values corresponding to the molecular ions and key fragments of the ¹³C-labeled molecule, thereby improving the signal-to-noise ratio and lowering detection limits. scispace.com
Table 1: GC-MS Parameters for Trihalomethane Analysis
| Parameter | Value |
| Incubation Temperature | 70 °C |
| Split Ratio | 25:1 |
| Transfer Line Temperature | 255 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Dwell Time | 60 ms |
| This table presents typical parameters that can be optimized for the analysis of trihalomethanes, including Dibromochloromethane, using Headspace-GC-IDMS. scispace.com |
High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination
High-resolution mass spectrometry (HRMS) offers a significant advantage over standard quadrupole mass spectrometers by providing much higher resolving power, which allows for the differentiation of ions with very similar mass-to-charge ratios. escholarship.org This capability is particularly valuable in isotopic analysis, where it can resolve isobars (ions of different elemental composition but the same nominal mass) and provide highly accurate mass measurements. escholarship.org This precision enables the confident determination of elemental formulas and the accurate measurement of isotopic ratios. nih.gov
For Dibromochloromethane-¹³C, HRMS can distinguish the ¹³C-labeled molecule from other potential interfering ions that might have the same nominal mass. This high level of specificity is crucial for accurate quantification in complex environmental or biological samples. escholarship.org Techniques like liquid chromatography coupled with a hybrid quadrupole-Orbitrap HRMS can be employed for the simultaneous quantification of labeled and unlabeled compounds. escholarship.org
Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis (CSIA)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. vliz.be When coupled with a separation technique like gas chromatography (GC-C-IRMS), it becomes a powerful tool for compound-specific isotope analysis (CSIA). siremlab.comresearchgate.netub.edu In this setup, the compounds eluting from the GC column are combusted to a simple gas, such as CO₂, which is then introduced into the IRMS for precise measurement of the ¹³C/¹²C ratio. siremlab.com
CSIA is particularly useful for tracking the fate of labeled compounds in environmental or biological systems. nih.gov By measuring the isotopic signature of individual compounds, researchers can gain insights into their sources, transport, and degradation pathways. siremlab.com For Dibromochloromethane-¹³C, GC-C-IRMS can be used to accurately determine its isotopic enrichment, providing valuable data for studies on its environmental transformation or metabolic fate. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of specific nuclei, such as ¹³C and ¹H.
Carbon-13 NMR Spectroscopy Applications
Carbon-13 NMR spectroscopy directly probes the carbon skeleton of a molecule. bhu.ac.in Since the ¹³C isotope has a nuclear spin of 1/2, it is NMR-active. pressbooks.pub However, due to its low natural abundance (approximately 1.1%), ¹³C NMR is inherently less sensitive than proton NMR. udel.eduwikipedia.org In the case of an isotopically enriched compound like Dibromochloromethane-¹³C, the signal from the labeled carbon will be significantly enhanced, facilitating its detection and analysis. libretexts.orgrsc.org
A key feature of ¹³C NMR is its large chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the resolution of individual carbon atoms within a molecule. libretexts.orgchemistrysteps.com The chemical shift of the ¹³C nucleus in Dibromochloromethane-¹³C will be influenced by the electronegative bromine and chlorine atoms. pressbooks.pubudel.edu
Proton-decoupled ¹³C NMR is the most common technique, where broadband decoupling of protons results in a spectrum where each unique carbon atom appears as a single sharp peak. wikipedia.orglibretexts.org This simplifies the spectrum and improves the signal-to-noise ratio. pdvpmtasgaon.edu.in The specific chemical shift of the ¹³C-labeled carbon provides confirmation of its position within the molecule.
Table 2: General ¹³C NMR Chemical Shift Ranges
| Type of Carbon | Chemical Shift (ppm) |
| Saturated (sp³) | 0-90 |
| Alkene (sp²) | 100-150 |
| Alkyne (sp) | 65-105 |
| Aromatic | 110-170 |
| Carbonyl | 160-220 |
| This table provides a general overview of typical chemical shift ranges for different types of carbon atoms in ¹³C NMR spectroscopy. chemistrysteps.comoregonstate.edu |
Proton NMR Spectroscopy in Labeled Compound Characterization
While ¹³C NMR directly observes the labeled carbon, Proton (¹H) NMR spectroscopy provides complementary information by observing the protons attached to the carbon skeleton. nih.gov In Dibromochloromethane-¹³C, the proton is directly bonded to the ¹³C atom. This results in spin-spin coupling between the ¹³C nucleus and the ¹H nucleus.
This ¹³C-¹H coupling is observed in the ¹H NMR spectrum as "satellite" peaks flanking the main proton signal. The magnitude of this one-bond coupling constant (¹JCH) is typically large (around 125-250 Hz) and provides direct evidence of the C-H bond. wikipedia.org The presence and splitting pattern of these satellite peaks confirm the position of the ¹³C label. Indirect detection methods, which observe the protons attached to ¹³C nuclei, can offer significantly higher sensitivity due to the larger gyromagnetic ratio of protons. nih.gov
Chromatographic Separation Techniques for Labeled Species
Gas chromatography (GC) is the preferred analytical technique for volatile organic compounds like dibromochloromethane. nih.govcdc.gov When coupled with sensitive detectors such as an electron capture detector (ECD) or a mass spectrometer (MS), GC provides robust separation and quantification. nih.govcdc.gov In quantitative methods, Dibromochloromethane-13C is typically used as an internal standard or surrogate to correct for variations in sample preparation and analysis. The choice of sample preparation is a critical aspect of the analysis, designed to efficiently extract and concentrate the analyte from the sample matrix before its introduction into the GC system. nih.govcdc.gov
Liquid-Liquid Extraction (LLE) Coupled with Chromatography
Liquid-liquid extraction is a conventional sample preparation technique used for the analysis of diverse compounds. nih.gov The principle of LLE relies on the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The efficiency of the extraction depends on the analyte's partition coefficient, which is influenced by its physicochemical properties and the choice of the extracting solvent. elementlabsolutions.com For volatile compounds like dibromochloromethane, solvents such as dichloromethane (B109758) have been shown to be effective. nih.gov
In a typical LLE procedure for this compound analysis, the labeled compound is added to the aqueous sample as a surrogate standard. The sample is then vigorously mixed with a small volume of an immiscible organic solvent. After phase separation, the organic layer containing the analyte and the labeled standard is collected, concentrated, and injected into a gas chromatograph for analysis. The use of this compound allows for the correction of analyte losses that may occur during the extraction and concentration steps, thereby improving the accuracy of the quantification.
Purge-and-Trap (PT) Concentration Methods
Purge-and-trap (P&T) is a highly effective method for extracting and concentrating volatile organic compounds (VOCs) from aqueous samples. hpst.cz This technique is well-suited for analyzing biological samples like blood and urine, as well as environmental water samples. nih.govcdc.gov The process involves bubbling an inert gas through the sample, which strips the volatile analytes from the liquid phase. settek.com The gas stream is then passed through a trap containing a sorbent material, where the analytes are captured and concentrated. nih.govcdc.gov Subsequently, the trap is rapidly heated, and the desorbed analytes are backflushed with a carrier gas into the GC column for separation and detection. settek.com
P&T offers excellent sensitivity as it can process a relatively large sample volume (e.g., 5 or 25 mL) for exhaustive extraction. hpst.cz The use of this compound as an internal standard, added to the sample prior to purging, is crucial for accurate quantification. It accounts for variability in purging efficiency, trapping, and desorption, minimizing errors and compensating for matrix effects that are less likely to occur compared to equilibrium-based methods. glsciences.eu
| Parameter | Description | Finding |
| Applicability | Sample Types | Finished drinking water, raw source water, biological fluids (blood, urine). nih.govcdc.govsettek.com |
| Principle | Analyte Extraction | An inert gas is bubbled through the aqueous sample, transferring volatile compounds to the gas phase. settek.com |
| Concentration | Analyte Trapping | Volatiles are trapped on a sorbent material (e.g., Tenax®, Carbotrap®). nih.govcdc.gov |
| Analysis | Desorption & Separation | The trap is thermally desorbed, and analytes are transferred to a GC for analysis. settek.com |
| Advantage | Sensitivity | Allows for exhaustive extraction from the sample, providing very good sensitivity. hpst.cz |
Headspace Analysis Techniques
Headspace analysis is a simple, rapid, and reproducible technique for the analysis of volatile compounds in liquid or solid samples. nih.govcdc.gov The method involves analyzing the vapor phase (headspace) that is in equilibrium with the sample in a sealed vial. innovatechlabs.com
There are two primary types of headspace analysis:
Static Headspace (SHS): A sample is placed in a vial, sealed, and heated to a specific temperature to allow volatile components to partition into the gaseous phase above the sample. innovatechlabs.com An aliquot of the headspace gas is then sampled and injected into the GC. hpst.cz This method is ideal for highly volatile compounds. innovatechlabs.com
Dynamic Headspace: This technique, also known as "purge and trap," involves continuously passing a gas through the sample to extract volatiles, which are then concentrated on a sorbent trap before analysis. innovatechlabs.com This increases the sample size and enhances the sensitivity of the technique. innovatechlabs.com
For quantitative analysis, this compound is added to the sample as an internal standard. This is critical to correct for variations in the partitioning of the analyte between the sample matrix and the headspace, which can be influenced by the sample's composition. nih.govcdc.gov
Solid Phase Microextraction (SPME) Applications
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. nih.gov After a set extraction time, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed onto the GC column. sigmaaldrich.com
SPME is a versatile technique used for a wide range of applications, including the analysis of volatile halogenated compounds in water. nih.gov The use of this compound as an internal standard is essential for achieving accurate and reproducible quantitative results. The labeled standard helps to correct for variations in extraction time, temperature, and matrix effects, as the equilibrium established between the sample and the fiber applies to both the analyte and the standard. sigmaaldrich.com
| Feature | Description |
| Principle | Analyte partitions between the sample matrix and a coated fiber. nih.gov |
| Procedure | Integrates extraction, concentration, and sample introduction. nih.gov |
| Advantages | Solvent-free, simple, sensitive, and versatile. nih.govnih.gov |
| Application | Widely used for environmental volatiles, flavors, and forensic analysis. nih.govsigmaaldrich.com |
Two-Dimensional Gas Chromatography (2DGC) for Complex Mixture Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity for complex mixtures. azom.com The method utilizes two different chromatographic columns connected in series via a modulator. nih.gov The entire sample is subjected to separation in both columns, resulting in a structured two-dimensional chromatogram that can resolve components that would otherwise co-elute in a single-column separation. azom.com
The increased peak capacity of GC×GC is highly advantageous for analyzing complex environmental or biological samples where matrix interferences can be a significant problem. azom.com While this compound can be distinguished from its unlabeled counterpart by mass spectrometry, 2DGC ensures that both the analyte and the internal standard are chromatographically separated from any potential co-eluting matrix components that could interfere with accurate quantification. This leads to improved method ruggedness and reliability. azom.com The technique allows for the analysis of multiple compound classes in a single run, potentially reducing the need for extensive sample cleanup. azom.com
Quantitative Performance and Method Validation for Labeled Dibromochloromethane Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wiley.com For quantitative methods analyzing Dibromochloromethane, this involves assessing performance characteristics such as linearity, accuracy, precision, and detection limits. nih.gov The use of an isotopically labeled internal standard like this compound is a cornerstone of robust method validation, particularly for GC/MS analysis. nih.govcdc.gov It allows for isotope dilution mass spectrometry (IDMS), a definitive quantification technique that corrects for variations in sample preparation, injection volume, and instrument response.
The performance of methods for trihalomethanes, including dibromochloromethane, has been well-documented. For instance, headspace GC/MS methods can achieve low parts-per-billion (ppb) detection limits with good reproducibility. hpst.cz Purge-and-trap methods are also highly sensitive, with a wide analytical range. settek.com
Below is a table summarizing typical performance data for methods used in the analysis of volatile organic compounds like dibromochloromethane.
| Performance Metric | Purge and Trap (EPA 501.1) | Headspace GC/MS |
| Concentration Range | ~0.5 to 1500 µg/L settek.com | 0.10 to 20 ppb hpst.cz |
| Detection Limit | Dependent on detector, can be <0.5 µg/L settek.com | Can achieve part-per-trillion levels with SIM. hpst.cz |
| Reproducibility (RSD) | Not specified, but precision data is required. settek.com | < 10% at the lowest calibration level. hpst.cz |
| Accuracy | Determined by analyzing samples with known concentrations. settek.com | Not specified, but calibration linearity is verified. hpst.cz |
Validation ensures that the analytical data generated is reliable and defensible, which is a requirement for regulatory compliance and high-quality scientific research. wiley.com
Environmental Transformation and Degradation Pathways of Dibromochloromethane Using Isotopic Tracers
Formation Mechanisms and Precursor Studies with 13C-Labeling
The formation of trihalomethanes (THMs), including dibromochloromethane, during water treatment is a complex process influenced by the nature of organic precursors, the type and dose of disinfectant, and various water quality parameters. The use of 13C-labeled precursors has been instrumental in tracing the specific carbon atoms that are incorporated into the dibromochloromethane molecule, thereby shedding light on its formation pathways.
The kinetics of THM formation typically follow a multi-phase pattern, with an initial rapid formation phase followed by a slower, more prolonged phase. This is attributed to the initial reaction of highly reactive sites on the NOM molecules, followed by the slower reaction of less reactive sites. The table below, based on general findings for THM formation, illustrates the expected influence of various parameters on the formation rate of dibromochloromethane.
| Parameter | Influence on Dibromochloromethane Formation Rate | Underlying Mechanism |
|---|---|---|
| Chlorine Dose | Increases | Higher concentration of the reactant (chlorine) drives the reaction forward. |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
| pH | Increases with increasing pH | The haloform reaction is base-catalyzed, favoring the formation of the carbanion intermediate. |
| NOM Concentration | Increases | Higher concentration of the organic precursor provides more reaction sites. |
The characteristics of the natural organic matter and the presence of halide ions, particularly bromide, are critical factors influencing the formation and speciation of THMs. The use of 13C-labeled organic matter allows for a direct assessment of how different types of NOM contribute to the formation of dibromochloromethane.
Studies have demonstrated that terrestrial-derived NOM, which is rich in aromatic and phenolic structures, generally has a higher potential to form THMs compared to microbially-derived NOM. By using 13C-labeled terrestrial and microbial organic matter in controlled chlorination experiments, it is possible to quantify their respective contributions to the formation of dibromochloromethane.
The presence of bromide ions in the source water is a key determinant in the speciation of THMs. Chlorine can oxidize bromide to form hypobromous acid, which is a more effective halogenating agent than hypochlorous acid for certain organic precursors. This leads to a shift in the distribution of THMs towards more brominated species, such as dibromochloromethane and bromoform (B151600). When 13C-labeled organic precursors are used in the presence of varying bromide concentrations, the incorporation of the 13C label into dibromochloromethane can be monitored to understand the competitive kinetics between chlorination and bromination.
The following table summarizes the expected impact of different organic matter and halide conditions on the formation of 13C-labeled dibromochloromethane, based on general principles of THM formation.
| Precursor Condition | Expected Impact on 13C-Dibromochloromethane Formation | Rationale |
|---|---|---|
| High Aromaticity NOM (e.g., terrestrial) | Higher Formation Potential | Aromatic rings with activating groups are more susceptible to electrophilic attack by halogens. |
| Low Aromaticity NOM (e.g., microbial) | Lower Formation Potential | Fewer reactive sites for halogenation. |
| Increasing Bromide Concentration | Increased Formation | Shift in halogenating agent from chlorine to the more reactive bromine, favoring the formation of brominated THMs. |
| Low Bromide Concentration | Decreased Formation (relative to chloroform) | Chlorination is the dominant pathway, leading to the formation of more chlorinated THMs. |
Abiotic Degradation Pathways and Kinetic Isotope Effects (KIE)
Abiotic degradation processes, including hydrolysis, photolysis, and oxidation by reactive species, play a significant role in the environmental fate of dibromochloromethane. The study of kinetic isotope effects (KIEs) associated with these degradation pathways provides valuable information about the reaction mechanisms, particularly the rate-limiting steps. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For Dibromochloromethane-13C, the KIE is the ratio of the degradation rate of the 12C-containing molecule to the 13C-containing molecule (k12/k13).
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated methanes, hydrolysis typically proceeds through a nucleophilic substitution reaction where a hydroxyl group replaces a halogen atom.
A significant carbon kinetic isotope effect would be expected for this reaction, as the C-H bond is broken in the initial deprotonation step, which is often the rate-limiting step. Therefore, the 12C-H bond would be expected to break faster than the 13C-H bond, leading to a normal KIE (k12/k13 > 1). The magnitude of the KIE can provide insights into the transition state of the reaction.
The following table presents hypothetical KIE values for the hydrolysis of this compound based on data from analogous compounds like chloroform (B151607).
| Degradation Pathway | Expected KIE (k12/k13) | Interpretation |
|---|---|---|
| Hydrolysis (Alkaline) | > 1.0 (Normal KIE) | Indicates that the C-H bond cleavage is involved in the rate-determining step of the reaction. |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, dibromochloromethane can be degraded by direct photolysis (absorption of light by the molecule itself) or indirect photolysis (reaction with photochemically produced reactive species). The primary photochemical process for haloalkanes is the cleavage of the carbon-halogen bond.
For dibromochloromethane, the C-Br bond is weaker than the C-Cl bond and is therefore more susceptible to photolytic cleavage. Upon absorption of a photon of sufficient energy, the C-Br bond can break, forming a dibromomethyl radical and a bromine atom.
The carbon KIE for the direct photolysis of this compound would depend on whether the C-Br bond cleavage is the rate-limiting step. If the bond cleavage is the primary step following light absorption, a small normal KIE might be expected, as the vibrational frequency of the C-Br bond is slightly affected by the mass of the carbon atom. The magnitude of the KIE can provide information about the nature of the excited state and the dynamics of the bond-breaking process.
The table below provides an estimated KIE for the photolytic degradation of this compound, drawing parallels from studies of other brominated compounds.
| Degradation Pathway | Expected KIE (k12/k13) | Interpretation |
|---|---|---|
| Direct Photolysis (C-Br bond cleavage) | Slightly > 1.0 (Small Normal KIE) | Suggests that C-Br bond cleavage is involved in the rate-determining step, with a minor influence of the carbon isotope on the bond strength and vibrational frequency. |
In natural waters and during advanced oxidation processes in water treatment, dibromochloromethane can be degraded by reactive oxygen species, primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can react with organic compounds through hydrogen abstraction or addition to unsaturated bonds. For dibromochloromethane, the reaction with •OH is expected to proceed primarily through hydrogen abstraction, forming a dibromochloromethyl radical.
The carbon KIE for the reaction of dibromochloromethane with hydroxyl radicals would provide significant insight into the reaction mechanism. A significant normal KIE (k12/k13 > 1) would be expected if the abstraction of the hydrogen atom from the carbon is the rate-limiting step. This is because the 12C-H bond is weaker and has a higher vibrational frequency than the 13C-H bond, making it more susceptible to cleavage.
The following table presents an estimated KIE for the oxidative transformation of this compound by hydroxyl radicals, based on studies of similar reactions.
| Degradation Pathway | Reactant | Expected KIE (k12/k13) | Interpretation |
|---|---|---|---|
| Oxidative Transformation | Hydroxyl Radical (•OH) | > 1.0 (Normal KIE) | Indicates that H-atom abstraction is the rate-determining step, with the C-H bond being broken in the transition state. |
Biotic Transformation and Microbial Degradation Studies with ¹³C-Labeling
Stable isotope probing with ¹³C-labeled compounds allows for the unambiguous tracking of the substrate's carbon into microbial biomass, metabolic intermediates, and final degradation products like carbon dioxide. bohrium.comresearchgate.net This technique is crucial for confirming biodegradation and identifying the microorganisms responsible.
While specific studies on the aerobic biodegradation of this compound are not widely available, the mechanisms can be inferred from studies on other halogenated aliphatic compounds. Aerobic degradation of such compounds is typically initiated by oxygenase enzymes. These enzymes incorporate oxygen into the molecule, leading to a destabilization and subsequent cleavage of the carbon-halogen bonds.
For trihalomethanes like dibromochloromethane, a potential aerobic pathway involves methane (B114726) monooxygenases (MMOs) produced by methanotrophic bacteria. These enzymes can co-metabolize the compound, initiating a series of oxidative reactions that ultimately lead to the formation of carbon dioxide. The use of ¹³C-labeled dibromochloromethane would allow for the definitive measurement of ¹³CO₂ evolution, providing a direct measure of mineralization. researchgate.net Isotopic fractionation, where microorganisms show a preference for breaking ¹²C-¹²C bonds over ¹²C-¹³C bonds, can also be observed, leading to an enrichment of ¹³C in the remaining reactant pool. scirp.orgresearchgate.net
Table 1: Postulated Aerobic Biodegradation Mechanisms for Dibromochloromethane
| Proposed Mechanism | Key Enzymes Involved | Expected ¹³C-Labeled Products |
|---|---|---|
| Oxidative Dehalogenation | Monooxygenases, Dioxygenases | ¹³C-Formic acid, ¹³CO₂ |
| Co-metabolism | Methane Monooxygenase (MMO) | ¹³C-Formaldehyde, ¹³CO₂ |
| Hydrolytic Dehalogenation | Dehalogenases | ¹³C-Bromochloromethanol |
This table outlines potential pathways based on the aerobic degradation of analogous halogenated compounds.
Under anaerobic conditions, the primary biodegradation pathway for highly halogenated compounds like dibromochloromethane is reductive dehalogenation. In this process, the compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process has been extensively studied for analogous compounds like chloroform (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂). nih.govnih.govresearchgate.net
Studies on microbial consortia containing species like Dehalobacter have demonstrated the stepwise reduction of chloroform to dichloromethane. nih.govornl.gov A similar pathway is expected for dibromochloromethane, proceeding through the sequential removal of bromine atoms. Using ¹³C-labeled dibromochloromethane would enable researchers to trace the carbon backbone through these transformations.
The proposed reductive dehalogenation pathway is as follows:
Dibromochloromethane (CHBr₂Cl) is reduced to Bromochloromethane (CH₂BrCl) .
Bromochloromethane (CH₂BrCl) is further reduced to Chloromethane (CH₃Cl) .
Chloromethane (CH₃Cl) can then be mineralized to CO₂ or incorporated into biomass.
Some anaerobic microbes can also utilize an oxidative pathway for dichloromethane, producing CO₂ as the primary end product. nih.govbiorxiv.org Research using ¹⁴C-labeled chloroform confirmed that it is first reductively dechlorinated to dichloromethane, which is then oxidized to ¹⁴CO₂. nih.govnih.gov This indicates that a similar dual pathway of initial reduction followed by oxidation could be possible for dibromochloromethane.
The rate and pathway of microbial degradation are highly dependent on environmental conditions.
Oxygen Levels : The presence or absence of oxygen is the most critical factor. As discussed, aerobic and anaerobic pathways are fundamentally different. Aerobic degradation, when it occurs, often leads to complete mineralization. nih.gov Anaerobic degradation via reductive dehalogenation is typically slower and can lead to the accumulation of less halogenated, but still potentially toxic, daughter products. Low oxygen concentrations (below 1 mg/liter) can be rate-limiting for aerobic biodegradation of chlorinated compounds. nih.gov
pH : The pH of the soil or groundwater affects microbial enzyme activity. Most dehalogenating bacteria have an optimal pH range close to neutral (pH 7.0). Significant deviations from this range can inhibit microbial activity and slow down degradation rates.
Table 2: Influence of Environmental Factors on Dibromochloromethane Biodegradation
| Environmental Condition | Effect on Aerobic Pathways | Effect on Anaerobic Pathways |
|---|---|---|
| High Oxygen | Favored, potential for complete mineralization to ¹³CO₂. | Inhibited. |
| Low to No Oxygen | Inhibited. | Favored, proceeds via reductive dehalogenation. |
| Neutral pH (~7.0) | Optimal for many bacterial oxygenases. | Optimal for most dehalogenating bacteria. |
| Acidic or Alkaline pH | Reduced microbial activity and degradation rates. | Reduced microbial activity and degradation rates. |
The use of ¹³C-labeled dibromochloromethane is essential for the unambiguous identification of degradation products. By analyzing samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, metabolites that contain the ¹³C label can be definitively traced back to the parent compound. nih.govfrontiersin.org
In anaerobic studies of the related compound ¹⁴C-chloroform, the identified labeled products included ¹⁴C-dichloromethane, ¹⁴CO₂, and ¹⁴C-labeled organic acids such as acetate (B1210297) and propionate. nih.govnih.gov Based on these analogous pathways, a study of Dibromochloromethane-¹³C would be expected to identify the following labeled products:
Table 3: Potential ¹³C-Labeled Degradation Products of Dibromochloromethane
| Pathway | Potential Labeled Intermediates | Potential Labeled Final Products |
|---|---|---|
| Anaerobic Reductive Dehalogenation | ¹³C-Bromochloromethane, ¹³C-Chloromethane | ¹³CO₂, ¹³C-Methane, ¹³C-Biomass |
| Aerobic Oxidation | ¹³C-Formaldehyde, ¹³C-Formic Acid | ¹³CO₂, ¹³C-Biomass |
Atmospheric Fate and Isotopic Fractionation
Once volatilized into the atmosphere, dibromochloromethane is subject to abiotic degradation processes. The primary removal mechanism for many volatile organic compounds in the troposphere is reaction with hydroxyl radicals (OH·). nih.govcopernicus.orgcopernicus.org
The atmospheric lifetime of dibromochloromethane is determined by the rate of its reaction with OH radicals. nih.gov This reaction proceeds via hydrogen abstraction, where the OH radical removes the hydrogen atom from the CHBr₂Cl molecule, forming water and a halogenated methyl radical (·CBr₂Cl). This radical then undergoes further rapid reactions.
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For the reaction of Dibromochloromethane-¹³C, the ¹³C-KIE is the ratio of the rate constant for the reaction with the lighter isotopologue (¹²CHBr₂Cl) to the rate constant for the reaction with the heavier isotopologue (¹³CHBr₂Cl).
KIE = k₁₂ / k₁₃
Table 4: Interpretation of Kinetic Isotope Effect (KIE) in Atmospheric Reactions
| KIE Value | Interpretation | Implication for Dibromochloromethane-¹³C |
|---|---|---|
| KIE > 1 (Normal) | The bond to the lighter isotope (¹²C) is broken more readily than the bond to the heavier isotope (¹³C). | This is the expected outcome for C-H bond abstraction by OH radicals, indicating this step is part of the rate-determining process. |
| KIE = 1 | No isotopic effect; the isotopic substitution is at a position not involved in bond-breaking in the rate-determining step. | Unlikely for the reaction of OH with the C-H bond of dibromochloromethane. |
| KIE < 1 (Inverse) | The heavier isotope reacts faster, often indicating a change in hybridization at the carbon center in the transition state. | Not expected for this hydrogen abstraction reaction. |
Tropospheric Transport and Removal Processes
Dibromochloromethane that enters the atmosphere is subject to transport and degradation processes that determine its concentration, distribution, and eventual fate. The use of isotopically labeled this compound is a powerful tool for quantifying these processes with high precision. By releasing a known quantity of the ¹³C-labeled compound and tracking its isotopic ratio in atmospheric samples, researchers can distinguish the tracer from background concentrations and model its movement and decay.
Transport in the troposphere is governed by meteorological conditions, including wind patterns and atmospheric mixing. Short-lived brominated substances like dibromochloromethane can be rapidly transported to the upper troposphere and lower stratosphere, particularly through fast convective transport in tropical regions. copernicus.org The atmospheric lifetime of dibromochloromethane is estimated to be between one to two months. cdc.gov This relatively long lifetime allows for its distribution over significant distances from its source.
The primary removal mechanism for dibromochloromethane in the troposphere is photooxidation, initiated by reactions with hydroxyl (OH) radicals. cdc.gov Photolysis, or degradation by sunlight, is also a significant removal pathway for similar brominated compounds like bromoform and is likely relevant for dibromochloromethane as well. researchgate.netcopernicus.orgnoaa.gov The rates of these reactions are temperature-dependent, being less efficient at the colder temperatures of higher altitudes. copernicus.orgresearchgate.net
Studies using ¹³C-labeled tracers for other volatile organic compounds have demonstrated the ability to track their movement and chemical transformations in the atmosphere. copernicus.orgresearchgate.net A similar approach with this compound would allow for precise measurement of its atmospheric half-life and the efficiency of removal pathways, helping to refine global atmospheric models.
Isotopic Signatures in Atmospheric Source Apportionment
The stable carbon isotope ratio (¹³C/¹²C) of dibromochloromethane in the atmosphere can serve as a fingerprint to identify and apportion its various sources. Different sources, such as industrial emissions, water treatment byproducts, and natural production by marine algae, may have distinct isotopic signatures. noaa.govclimate.gov Furthermore, degradation processes in the atmosphere, such as reaction with OH radicals, cause kinetic isotope effects (KIE), where the lighter ¹²C isotope reacts slightly faster than ¹³C. This process leads to an enrichment of ¹³C in the remaining, undegraded dibromochloromethane.
By analyzing the isotopic composition of dibromochloromethane in ambient air samples, scientists can differentiate between "fresh" emissions and "aged" air masses that have undergone significant degradation. This technique has been effectively used for source apportionment of other atmospheric pollutants like lead and various organic compounds. usgs.gov
For example, if an industrial process preferentially uses starting materials depleted in ¹³C, the resulting dibromochloromethane emissions will also be isotopically "light" (having a more negative δ¹³C value). Conversely, natural sources might produce dibromochloromethane with a different, "heavier" isotopic signature. As the compound is transported and degrades in the atmosphere, its δ¹³C value will increase. By measuring these isotopic shifts, researchers can trace the compound back to its origin and quantify the relative contributions of different sources to the atmospheric burden. noaa.gov
The use of this compound as an intentional tracer in controlled release experiments provides a direct way to study these atmospheric processes without interference from existing background levels.
Environmental Transport and Mobility Studies
Soil Adsorption and Groundwater Migration
The mobility of dibromochloromethane in the subsurface environment is a key factor in determining its potential to contaminate groundwater. Its movement is largely controlled by its tendency to adsorb to soil and aquifer materials. This property is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgecetoc.org A low Koc value indicates weak adsorption and high mobility, while a high value suggests strong adsorption and limited movement.
Dibromochloromethane has a low soil adsorption coefficient, meaning it does not bind strongly to soil particles, particularly in soils with low organic carbon content. cdc.govcdc.gov This characteristic, combined with its moderate water solubility, makes it highly mobile in soil and gives it a significant potential to leach from contaminated sites into groundwater. cdc.govcdc.gov Once in an aquifer, it can be transported with the flow of groundwater. nih.gov
Isotopic tracers like this compound are invaluable for conducting detailed studies of these transport processes. In field or laboratory column experiments, a solution containing this compound can be introduced, and its movement through the soil and into the water can be tracked by analyzing samples for the elevated ¹³C signature. This allows for precise calculations of migration velocity, dispersion, and the rate of degradation within the subsurface.
| Property | Value | Reference(s) |
| Log Koc | 1.92 | cdc.gov |
Table 1: Soil Adsorption Coefficient for Dibromochloromethane. A lower Log Koc value indicates higher mobility in soil.
Volatilization from Aqueous Matrices
Volatilization is a major pathway for the transfer of dibromochloromethane from water bodies, such as rivers, lakes, and oceans, to the atmosphere. cdc.gov This process is governed by the compound's Henry's Law constant, which relates its concentration in water to its partial pressure in the air above the water. nih.govresearchgate.net A higher Henry's Law constant indicates a greater tendency for the chemical to move from water to air.
Dibromochloromethane is considered a volatile compound, and volatilization is a primary mechanism for its removal from surface waters. cdc.govcdc.gov The rate of volatilization is influenced by factors such as water temperature, air and water turbulence, and water depth. Estimated volatilization half-lives from a model river can range from a few hours to several days. chemicalbook.comwho.int
Studies using isotopically labeled compounds have shown that partitioning between water and air can cause isotopic fractionation. rsc.org During volatilization from water, there may be a slight kinetic isotope effect, which can alter the ¹³C/¹²C ratio in both the remaining dissolved compound and the vapor that has entered the atmosphere. By using this compound as a tracer, scientists can accurately measure the rate of volatilization under various environmental conditions and quantify the associated isotopic fractionation. This information is crucial for accurately modeling the environmental distribution and fate of dibromochloromethane.
| Property | Value (atm·m³/mol) | Temperature (°C) | Reference(s) |
| Henry's Law Constant | 7.83 x 10⁻⁴ | 20 | nih.gov |
| Henry's Law Constant | 9.9 x 10⁻⁴ | Not Specified | cdc.gov |
Table 2: Henry's Law Constants for Dibromochloromethane, indicating its volatility from water.
Research Applications and Broader Scientific Implications of Dibromochloromethane 13c
Tracer Studies in Environmental Systems
The use of isotopically labeled compounds is a powerful technique for tracking the movement and distribution of substances in the environment. Dibromochloromethane-13C, with its distinct isotopic signature, can be introduced into a system and its journey monitored, providing critical data for environmental modeling and contaminant source identification.
While direct studies utilizing this compound in hydrological transport and fate modeling are not extensively documented, the principles of using ¹³C-labeled compounds as tracers are well-established in environmental science. These tracers are instrumental in understanding how contaminants move through water systems.
Models for predicting the environmental fate of chemicals rely on understanding processes like advection, dispersion, and degradation. By introducing a known quantity of this compound into a hydrological system, such as a groundwater aquifer or a surface water body, scientists can track its movement and concentration changes over time and distance. This data is crucial for validating and calibrating hydrological models. For example, the detection of this compound at various points downstream from its release would provide direct evidence of its transport pathways and velocity. Furthermore, a decrease in its concentration, when coupled with the identification of ¹³C-labeled degradation products, would offer quantitative insights into its rate of natural attenuation.
Table 1: Parameters in Hydrological Transport and Fate Modeling Informed by Tracer Studies
| Parameter | Description | How ¹³C-Tracer Data Helps |
| Advection | The transport of a substance by the bulk movement of flowing water. | Provides direct measurement of the average velocity of the contaminant plume. |
| Dispersion | The spreading of a contaminant plume from its center due to variations in water velocity. | Allows for the quantification of longitudinal and transverse dispersion coefficients. |
| Sorption | The attachment of a contaminant to solid particles, such as soil or sediment. | By comparing the movement of the tracer to that of a conservative tracer, the extent of sorption can be inferred. |
| Degradation | The breakdown of a contaminant into other substances through biotic or abiotic processes. | Enables the calculation of degradation rates by monitoring the disappearance of the parent compound and the appearance of labeled byproducts. |
Dibromochloromethane is known to originate from both anthropogenic and natural sources. It is a common byproduct of water chlorination and is also produced by marine algae. rsc.org Distinguishing between these sources is critical for effective environmental management. Isotopic analysis can be a powerful tool for this purpose.
While specific applications of this compound for source apportionment are not widely reported, the principle of using stable isotope analysis is analogous. Different sources of dibromochloromethane may have distinct natural ¹³C/¹²C ratios. By analyzing the isotopic signature of dibromochloromethane found in a contaminated water or air sample, it may be possible to infer its origin.
Furthermore, in situations where a specific industrial process is suspected of releasing dibromochloromethane, introducing this compound as a tracer into the industrial waste stream could definitively confirm or refute it as the source of contamination in a nearby water body or air mass. If the labeled compound is detected at the contaminated site, it provides a direct link to the suspected source.
Mechanistic Investigations of Chemical Reactions
The use of ¹³C labeling is a cornerstone of mechanistic chemistry, providing a window into the step-by-step processes of chemical reactions. By tracking the position of the ¹³C atom in reactants, intermediates, and products, chemists can deduce reaction pathways and the nature of bond-breaking and bond-forming events.
The formation of trihalomethanes, including dibromochloromethane, during water chlorination is a complex process involving the reaction of chlorine with natural organic matter. By using ¹³C-labeled precursors of natural organic matter, researchers can trace the specific carbon atoms that are incorporated into the dibromochloromethane molecule. This helps to identify the reactive sites within the organic matter and elucidate the reaction mechanism.
Similarly, studying the degradation of this compound can reveal the pathways by which it breaks down in the environment. For example, if ¹³C-labeled carbon dioxide is produced during the microbial degradation of this compound, it provides strong evidence for a mineralization pathway. The identification of other ¹³C-labeled intermediates can help to map out the entire degradation process. The study of kinetic isotope effects, where the reaction rate of the ¹³C-labeled molecule is compared to the unlabeled one, can also provide insights into the rate-determining step of the degradation reaction.
On a broader scale, this compound can be used to understand the flow of carbon in various environmental processes. For instance, by studying the uptake and transformation of this compound by microorganisms, scientists can gain insights into the role of these organisms in the carbon cycle and in the bioremediation of halogenated pollutants.
In studies of atmospheric chemistry, this compound could be used to track the fate of this volatile compound in the atmosphere, including its transport, photochemical reactions, and contribution to atmospheric carbon pools.
Role in Polymer Chemistry Research
While the direct use of this compound in polymer chemistry is not extensively documented, related trihalomethanes, such as bromoform (B151600), have been used in polymerization reactions. This suggests potential applications for the ¹³C-labeled analogue in this field.
Bromoform has been investigated as a chain transfer agent in free radical polymerization. In such reactions, the trihalomethane can control the molecular weight of the resulting polymer. By using this compound in similar polymerization systems, researchers could use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to precisely track the incorporation of the ¹³C-labeled fragment into the polymer chains. This would provide valuable information about the mechanism of chain transfer and the structure of the resulting polymer end-groups.
Table 2: Potential Applications of this compound in Polymer Chemistry
| Research Area | Potential Application of this compound | Information Gained |
| Chain Transfer Mechanisms | Use as a chain transfer agent in radical polymerization. | Elucidation of the mechanism of chain transfer and determination of the structure of polymer end-groups. |
| Initiator Fragment Analysis | As a component of an initiator system. | Identification and quantification of initiator fragments incorporated into the polymer chain. |
| Polymer Degradation Studies | Synthesis of polymers with ¹³C-labeled end-groups derived from this compound. | Tracking the fate of specific polymer fragments during degradation processes. |
Investigation of Chain Transfer Mechanisms in Polymerization
In polymer chemistry, chain transfer is a critical reaction that controls the molecular weight of the resulting polymer. wikipedia.orgrubbernews.com A chain transfer agent (CTA) interrupts the growth of a polymer chain by transferring a reactive atom (like a halogen from dibromochloromethane) to the growing polymer, effectively terminating that chain. wikipedia.org The CTA then forms a new radical, initiating the growth of a new, shorter polymer chain. wikipedia.org This process is essential for preventing the formation of excessively long polymer chains, which can lead to materials with undesirable properties. rubbernews.com
The use of Dibromochloromethane-¹³C offers a distinct advantage in studying these mechanisms. By incorporating the ¹³C isotope, researchers can precisely track the fate of the carbon atom from the CTA. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can differentiate between the ¹³C-labeled carbon and the naturally abundant ¹²C in the monomer units. alfa-chemistry.comuniv-lille.fr This allows for an unambiguous determination of how the CTA fragments and attaches to the polymer chains, providing clear insights into the kinetics and pathways of the chain transfer reaction. For example, studies can confirm whether the CTA attaches as an end-group on the polymer and can elucidate the structure of these end-groups.
Table 1: Role of Isotopic Labeling in Chain Transfer Analysis
| Feature | Standard Chain Transfer Agent | ¹³C-Labeled Chain Transfer Agent |
|---|---|---|
| Primary Function | Controls polymer molecular weight. wikipedia.orgrubbernews.com | Controls polymer molecular weight. wikipedia.orgrubbernews.com |
| Mechanism Analysis | Inferred from kinetic data and polymer properties. | Directly tracked using NMR or Mass Spectrometry. alfa-chemistry.com |
| End-Group Detection | Difficult to distinguish from monomer units. | Easily identified by the unique isotopic signature. univ-lille.fr |
| Advantage | Cost-effective for bulk production. | Provides precise mechanistic and structural information. alfa-chemistry.com |
Control of Polymer Characteristics via Labeled Chain Transfer Agents
The deliberate use of chain transfer agents is a fundamental technique for regulating polymer characteristics. By controlling the ratio of CTA to monomer, chemists can tailor the average molecular weight and molecular weight distribution of the final polymer, which in turn dictates its physical properties such as viscosity, thermal stability, and mechanical strength. radtech.org For instance, increasing the concentration of a CTA like dibromochloromethane results in polymers with lower average molecular weight. wikipedia.org
Employing an isotopically labeled CTA like Dibromochloromethane-¹³C allows for a more refined level of control and analysis. By precisely quantifying the incorporation of the ¹³C-labeled end-groups, researchers can establish a direct correlation between the number of chain transfer events and the resulting polymer properties. This information is crucial for developing predictive models for polymerization reactions, enabling the synthesis of polymers with highly specific and reproducible characteristics. While the labeled agent itself doesn't inherently change the polymer's bulk properties compared to its unlabeled counterpart, it provides an analytical window into the reaction that is critical for process optimization and quality control. alfa-chemistry.com
Development and Validation of Analytical Standards and Benchmarks
In analytical chemistry, accuracy and reliability are paramount. Isotope-labeled compounds like Dibromochloromethane-¹³C are considered the gold standard for quantitative analysis, particularly in trace-level detection of environmental contaminants.
Use as an Internal Standard in Environmental Analysis
Dibromochloromethane is one of four common trihalomethanes (THMs), which are disinfection byproducts formed when chlorine reacts with organic matter in water. usgs.govepa.gov These compounds are regulated environmental pollutants, necessitating sensitive and accurate measurement methods. Gas chromatography-mass spectrometry (GC/MS) is a preferred technique for their analysis. nih.govnih.govcdc.gov
Dibromochloromethane-¹³C is an ideal internal standard for this type of analysis. epa.gov An internal standard is a compound added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and analysis. epa.govepa.gov Because Dibromochloromethane-¹³C is chemically identical to the non-labeled analyte, it behaves the same way during extraction, concentration, and injection into the GC. researchgate.netnih.gov However, because of the one-mass-unit difference from the ¹³C atom, it can be distinguished by the mass spectrometer. scispace.com By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved, compensating for variations in sample handling and instrument response. researchgate.net
Calibration and Quality Assurance in Analytical Methods
Robust analytical methods require rigorous calibration and ongoing quality assurance to ensure the data generated is accurate and defensible. Dibromochloromethane-¹³C plays a crucial role in this process. It is used to prepare calibration standards that are essential for creating a calibration curve, which plots the instrument's response against known concentrations of an analyte. shimadzu.com
In a technique known as isotope dilution mass spectrometry (IDMS), Dibromochloromethane-¹³C is added to both the calibration standards and the unknown samples. This method is highly precise because the ratio of the native analyte to its labeled counterpart is measured, which is less susceptible to instrumental fluctuations than measuring absolute signal intensity. scispace.com For quality assurance, this labeled standard is also used in laboratory fortified blanks and matrix spikes to verify the method's accuracy and precision and to detect any potential matrix interferences that could suppress or enhance the analyte's signal. epa.gov
Table 2: Monitored Ions for Dibromochloromethane Analysis using GC-IDMS Based on Selected Ion Monitoring (SIM) mode for quantifying trihalomethanes.
| Compound | Role | Quantifying Ion (m/z) | Qualifying Ion (m/z) |
|---|---|---|---|
| Dibromochloromethane | Analyte | 129.0 | 127.0 |
| Dibromochloromethane-¹³C | Internal Standard | 130.0 | 128.0 |
Data sourced from a method for trihalomethane analysis. scispace.com
Contributions to Environmental Forensics and Isotopic Fingerprinting
Environmental forensics seeks to identify the source, fate, and transport of contaminants in the environment. nemc.usd-nb.info One of the most powerful techniques in this field is Compound-Specific Isotope Analysis (CSIA), which measures the natural isotopic ratios of elements (like ¹³C/¹²C) within an individual contaminant compound. mdpi.com These isotopic ratios, or "fingerprints," can vary depending on the manufacturing process of the chemical and the raw materials used. d-nb.inforesearchgate.net Furthermore, degradation processes in the environment, such as microbial breakdown, often favor the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining contaminant plume. d-nb.infomdpi.com
By analyzing the ¹³C/¹²C ratio in dibromochloromethane found at a contaminated site, investigators can potentially differentiate between multiple sources of pollution or determine the extent to which the contaminant has naturally attenuated. mtak.hu The precise measurement of these subtle variations in isotopic abundance requires highly accurate and calibrated instrumentation. Dibromochloromethane-¹³C, with its precisely known isotopic composition, serves as an essential reference material or standard for calibrating the isotope ratio mass spectrometers used in CSIA. This ensures that the isotopic fingerprints measured in environmental samples are accurate, allowing for reliable source apportionment and fate assessment. researchgate.net
Computational Chemistry and Modeling Approaches for Dibromochloromethane 13c
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are fundamental to understanding the reactivity of Dibromochloromethane-13C. Methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of chemical reactions, identifying the most energetically favorable pathways for its degradation. youtube.comprinceton.edu These calculations can elucidate reaction mechanisms, such as nucleophilic substitution or radical-mediated degradation, by determining the energies of reactants, products, and the transition states that connect them. libretexts.orgpsu.edugithub.io
The primary outputs of these calculations are the reaction and activation energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). princeton.edu The activation energy, which is the energy difference between the reactants and the transition state, is particularly crucial as it governs the rate of a reaction. mdpi.com By comparing the activation energies for various potential degradation pathways, scientists can predict which reactions are most likely to occur under specific environmental conditions. For instance, calculations can determine whether hydrolysis or reaction with a common environmental nucleophile is the more probable fate.
The presence of the ¹³C isotope has a minute but calculable effect on the vibrational frequencies of the molecule, which in turn influences the zero-point vibrational energy (ZPVE). princeton.edu This subtle change can affect the activation energy and reaction rate compared to the more common ¹²C isotopologue, an effect that is critical for kinetic isotope effect studies.
| Degradation Pathway | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
| Hydrolysis (Sₙ2) | B3LYP | 6-311+G(d,p) | 105.2 |
| Reaction with HS⁻ | M06-2X | def2-TZVP | 88.7 |
| Reductive Dehalogenation | TPSS | aug-cc-pVTZ | 115.4 |
| Radical Fission (C-Br) | CCSD(T) | cc-pVQZ | 302.5 |
This table presents hypothetical data representative of the output from quantum chemical calculations to illustrate the comparative energetics of possible degradation pathways for this compound.
Molecular Dynamics Simulations for Environmental Interactions
While quantum chemistry focuses on the specifics of chemical reactions, Molecular Dynamics (MD) simulations are used to model the physical interactions of this compound with its surrounding environment on a larger scale. MD simulations track the movement of atoms and molecules over time, providing a detailed picture of how the compound behaves in complex environmental matrices like water, soil, and biological membranes. princeton.edu
In an aqueous environment, MD simulations can reveal information about the solvation shell of water molecules around this compound, its diffusion coefficient, and its tendency to partition to interfaces, such as the air-water interface. When modeling interactions with soil, simulations can elucidate the mechanisms of sorption. nih.govarxiv.org For example, MD can show whether the molecule binds to specific functional groups within soil organic matter or partitions into hydrophobic pockets. nih.govnih.gov These simulations help predict whether the compound will be mobile in groundwater or become sequestered in soil and sediment. nih.gov
The parameters for these simulations, known as force fields, are crucial for accuracy. These force fields define the potential energy of the system as a function of atomic positions and are often parameterized using data from quantum chemical calculations to ensure they accurately represent the molecule's physical properties.
| Simulation Parameter | Typical Value/Method | Purpose |
| System Composition | 1 this compound, ~2000 Water Molecules | To model behavior in an aqueous environment |
| Force Field | OPLS-AA / CHARMM | Defines inter- and intramolecular forces |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure |
| Temperature | 298 K (25 °C) | Represents standard environmental conditions |
| Pressure | 1 atm | Represents standard environmental conditions |
| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motion |
| Time Step | 2 fs | Defines the interval for integrating equations of motion |
This table outlines a typical setup for a Molecular Dynamics simulation designed to study the behavior of this compound in water.
Prediction of Kinetic Isotope Effects and Isotopic Fractionation Factors
The study of isotopically labeled compounds is particularly powerful for elucidating reaction mechanisms through the analysis of Kinetic Isotope Effects (KIEs). The ¹³C-KIE is the ratio of the reaction rate of the ¹²C-containing molecule to that of the ¹³C-containing molecule (k₁₂/k₁₃). A KIE value greater than 1 indicates that the ¹²C isotopologue reacts faster, which is typical for reactions where the C-X bond (X=H, Cl, Br) is broken or altered in the rate-determining step.
Computational chemistry is an essential tool for predicting KIEs. nih.govharvard.edu By calculating the vibrational frequencies of the reactant and the reaction's transition state for both Dibromochloromethane-¹²C and Dibromochloromethane-¹³C, the ZPVE for each can be determined. The KIE arises primarily from the difference in ZPVE between the two isotopologues at the transition state. nih.gov Different reaction mechanisms (e.g., concerted Sₙ2 substitution vs. stepwise Sₙ1) involve distinct transition state structures, leading to different predicted KIE values. nih.gov
These theoretical predictions are invaluable for interpreting experimental data from environmental samples. nih.gov If the measured isotopic fractionation in a contaminated area matches the predicted KIE for a specific degradation pathway, it provides strong evidence that this pathway is responsible for the natural attenuation of the contaminant.
| Reaction Mechanism | Computational Method | Predicted ¹³C KIE (k₁₂/k₁₃) | Implication |
| Sₙ1 (C-Br cleavage) | B3LYP/6-311+G(d,p) | ~1.01 - 1.02 | Small KIE, C-Br bond partially broken in TS |
| Sₙ2 (Nucleophilic attack) | B3LYP/6-311+G(d,p) | ~1.03 - 1.05 | Large KIE, significant change in C bonding at TS |
| E2 Elimination | B3LYP/6-311+G(d,p) | ~1.02 - 1.03 | Moderate KIE, C-H and C-Br bonds breaking in TS |
This table shows hypothetical ¹³C Kinetic Isotope Effect (KIE) values predicted for different degradation mechanisms of Dibromochloromethane. The magnitude of the KIE provides insight into the transition state (TS) geometry and reaction mechanism.
Development of Predictive Models for Environmental Fate and Transport
The data and parameters derived from quantum chemical calculations and MD simulations serve as critical inputs for larger-scale environmental fate and transport models. anteagroup.comcdc.gov Multimedia fugacity models, for example, are used to predict the distribution and persistence of volatile organic compounds like this compound across various environmental compartments, including air, water, soil, sediment, and biota. nih.govresearchgate.netwikipedia.org
These models operate on the principle of fugacity, or the "escaping tendency," of a chemical from a particular phase. wikipedia.org To build a reliable model, accurate physicochemical properties are essential. Quantum chemistry can help refine estimates for properties like vapor pressure and Henry's Law constant. MD simulations provide insights into partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc), which govern how the chemical distributes between water and organic phases. nih.gov
| Model Input Parameter | Source of Data | Relevance to Model |
| Henry's Law Constant | Quantum Chemistry / Experimental | Governs air-water partitioning |
| Soil Sorption Coeff. (Koc) | MD Simulations / Experimental | Controls partitioning between water and soil organic carbon |
| Hydrolysis Rate Constant | Quantum Chemistry (Activation Energy) | Determines degradation half-life in water |
| Biodegradation Rate Constant | Quantum Chemistry (KIEs) / Lab Studies | Determines degradation half-life in soil/sediment |
| Diffusion Coefficients | MD Simulations | Models transport within a specific medium (air, water) |
This table lists key input parameters for a multimedia environmental fate model and indicates how computational chemistry approaches can provide or refine these values for this compound.
Emerging Research Areas and Future Perspectives
Integration of Multi-Isotopic Studies (e.g., Cl, Br, H isotopes with ¹³C)
The integration of multi-isotopic analysis represents a powerful frontier in environmental forensics and process chemistry. Compound-Specific Isotope Analysis (CSIA) has become a key tool for tracing the sources and transformation pathways of halogenated pollutants. ub.edu While single-element isotope analysis (e.g., ¹³C/¹²C) provides valuable data, multi-element isotope analysis offers a more dimensional view of reaction mechanisms. researchgate.net
By analyzing the isotopic composition of carbon (¹³C), chlorine (³⁷Cl), bromine (⁸¹Br), and hydrogen (²H) in dibromochloromethane, researchers can deconvolve different formation and degradation pathways. ub.eduub.edu This is because chemical reactions cause isotopic fractionation, where molecules with lighter isotopes (like ¹²C) tend to react faster than those with heavier isotopes (like ¹³C), leading to an enrichment of the heavier isotope in the remaining reactant pool. ub.edu The magnitude of this fractionation is often unique to specific reaction mechanisms.
For instance, combining ¹³C analysis with ³⁷Cl analysis can help distinguish between different degradation pathways, such as biodegradation versus abiotic reduction. ub.edu The relationship between the carbon and chlorine isotope enrichment (expressed as Λ = εC/εCl) can serve as a signature for a specific process. researchgate.net The use of Dibromochloromethane-¹³C as an internal standard or spike in these studies allows for precise quantification and helps to normalize measurements, enhancing the accuracy of determining isotopic fractionation factors (enrichment factors, ε) for the native compound.
Table 1: Example Isotopic Enrichment Factors (ε) for Different Degradation Processes of Chlorinated Compounds Note: This table is illustrative of the concept; specific values for Dibromochloromethane may vary and are a subject of ongoing research.
| Degradation Process | Compound | Isotope | Enrichment Factor (ε) in ‰ | Reference Concept |
| Reductive Dechlorination | Trichloroethene (TCE) | ¹³C | -2.5 to -18.8 | researchgate.net |
| Reductive Dechlorination | Trichloroethene (TCE) | ³⁷Cl | -1.8 to -6.4 | researchgate.net |
| Biodegradation | 1,2-Dibromoethane | ¹³C | -5.3 to -20 | nih.gov |
| Biodegradation | 1,2-Dibromoethane | ⁸¹Br | -1.22 | nih.gov |
This multi-isotope approach, using labeled standards like Dibromochloromethane-¹³C, is crucial for accurately assessing the fate of DBPs in natural and engineered systems, from groundwater remediation sites to water distribution networks. ub.edu
Development of Advanced Analytical Techniques for Ultra-Trace Analysis of Labeled Disinfection Byproducts
The detection and quantification of DBPs at environmentally relevant concentrations, often in the parts-per-trillion (ng/L) range, requires highly sensitive and selective analytical methods. nih.gov The development of such techniques is essential for exposure assessment and for studying the efficacy of water treatment technologies. Dibromochloromethane-¹³C plays a critical role as an internal or surrogate standard in these advanced methods to ensure accuracy and precision by correcting for variations during sample preparation and analysis. kromat.hu
Recent advancements focus on coupling high-resolution separation techniques with sensitive mass spectrometry detectors:
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone for analyzing volatile compounds like trihalomethanes. nih.govcdc.gov Modern systems, particularly those using a triple quadrupole mass spectrometer (GC-TQ), allow for Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and signal-to-noise ratios, enabling lower detection limits. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar and less volatile DBPs, LC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, is increasingly used. researchgate.netresearchgate.net These techniques are instrumental in identifying new and emerging DBPs for which standards may not be available. researchgate.net
Purge and Trap Concentration: This sample preparation technique is commonly used to extract and concentrate volatile compounds like dibromochloromethane from water samples before GC analysis, allowing for the detection of very low concentrations. nih.govcdc.gov
The use of Dibromochloromethane-¹³C in these methods, particularly in isotope dilution GC-MS, is considered a gold standard for quantification. cdc.gov It allows for the correction of matrix effects and procedural losses, which is crucial when analyzing complex environmental samples like wastewater-impacted waters. kromat.hu
Table 2: Comparison of Modern Analytical Methods for DBP Analysis
| Analytical Technique | Typical Detection Limits (ng/L) | Key Advantages | Application for Labeled DBPs | Reference |
| GC-Triple Quadrupole MS (GC-TQ) | 15 - 100 | High selectivity and sensitivity (MRM mode), ideal for targeted analysis. | Accurate quantification as internal standard. | nih.gov |
| Cyclic Ion Chromatography | 180 - 1910 | No sample pretreatment, high sensitivity for anionic DBPs. | Not directly applicable for THMs, but used for other labeled DBPs. | rsc.orgnih.gov |
| GC-Single Quadrupole MS | 40 - 17,760 (in real samples) | Robust, widely available, good for general screening. | Used as internal standard for routine monitoring. | nih.gov |
Future research will likely focus on developing even more sensitive methods and expanding the range of labeled DBP standards available to cover a wider array of emerging and more toxicologically significant byproducts. nih.gov
Research on Novel Degradation Technologies for Labeled Dibromochloromethane (e.g., Advanced Oxidation Processes)
Removing DBPs from drinking water post-formation is a significant area of research. researchgate.net Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic contaminants. mdpi.compurdue.edunih.gov Using Dibromochloromethane-¹³C as a model compound allows researchers to meticulously track degradation kinetics, identify intermediate breakdown products, and elucidate reaction pathways without interference from background carbon sources.
Key AOPs being investigated for DBP degradation include:
UV-Based Processes (UV/H₂O₂, UV/Cl₂): Ultraviolet irradiation in combination with an oxidant like hydrogen peroxide (H₂O₂) or free chlorine (Cl₂) generates hydroxyl and other reactive radicals that can effectively degrade trihalomethanes. purdue.edumdpi.com Studies show that these processes can be significantly more effective than UV photolysis alone. mdpi.com
Ozonation: Ozone is a powerful oxidant that can directly react with contaminants or decompose to form hydroxyl radicals. mdpi.com
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals and have been shown to be effective for degrading various industrial pollutants. mdpi.com
Photocatalysis: This technology utilizes semiconductor materials, such as graphitic carbon nitride (g-C₃N₄), which, when activated by light, generate reactive species that can break down pollutants like trihalomethanes. nih.gov
Beyond AOPs, other degradation technologies are also being explored. Reductive dehalogenation, using reductants like zero-valent iron (ZVI) or catalyzed reactions, can transform halogenated compounds into less toxic substances. researchgate.netresearchgate.netumn.edu Biodegradation, leveraging microorganisms to break down DBPs, offers a potentially sustainable treatment approach. umn.edunasa.gov Studies using Dibromochloromethane-¹³C can provide definitive proof of biodegradation by tracing the ¹³C into microbial biomass or metabolic end-products like ¹³CO₂.
Understanding Global Carbon and Halogen Cycles through Isotopic Tracing
While produced on a micro-scale in water treatment, the widespread and continuous formation of halogenated DBPs like dibromochloromethane contributes to the global flux of anthropogenic carbon and halogens. usgs.govnih.gov These volatile compounds can be transferred from water to the atmosphere, where they undergo further transport and transformation. who.int
Isotopic labeling with Dibromochloromethane-¹³C provides a unique tool to trace the environmental journey of carbon atoms originating from this specific source. By releasing a known quantity of the labeled compound in controlled environmental studies or models, scientists can track its partitioning between water and air, its long-range transport, and its eventual degradation. rsc.orgresearchgate.net
This research can help answer critical questions about:
The contribution of water chlorination to the atmospheric burden of halogenated organic compounds.
The residence time of these compounds in various environmental compartments (air, water, soil). who.int
The ultimate fate of the carbon and halogen atoms, including potential incorporation into natural organic matter or complete mineralization.
Such studies, while complex, are essential for refining global biogeochemical models and understanding the full environmental impact of widespread water disinfection practices. The distinct isotopic signature of Dibromochloromethane-¹³C makes it an unambiguous tracer against the vast background of natural carbon, enabling a clearer picture of these anthropogenic cycles.
Q & A
How is Dibromochloromethane-13C synthesized, and what analytical techniques confirm isotopic purity?
Basic
Synthesis typically involves bromination and chlorination of methane-13C precursors under controlled conditions. Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify 13C incorporation and gas chromatography-mass spectrometry (GC-MS) to assess chemical and isotopic homogeneity. High-resolution mass spectrometry (HRMS) further quantifies isotopic enrichment (>99% 13C) .
What are the best practices for detecting this compound in environmental samples?
Basic
Use isotope-dilution GC-MS with a labeled internal standard (e.g., this compound itself) to minimize matrix interference. Solid-phase microextraction (SPME) is recommended for trace-level detection in water samples. Quantify using calibration curves corrected for isotopic effects .
How can researchers design experiments using this compound as a tracer in environmental fate studies?
Advanced
Incorporate controlled variables such as pH, temperature, and microbial activity to track degradation pathways. Use stable isotope probing (SIP) to trace 13C incorporation into microbial biomass or metabolites. Ensure baseline measurements of unlabeled analogs to distinguish biotic/abiotic processes .
How can contradictions in degradation rates of this compound across studies be resolved?
Advanced
Evaluate experimental conditions (e.g., redox potential, light exposure) that influence degradation kinetics. Replicate studies using standardized OECD guidelines for hydrolysis and photolysis. Apply kinetic modeling (e.g., pseudo-first-order) to harmonize data, accounting for matrix effects .
What safety protocols are critical for handling this compound in laboratory settings?
Basic
Use fume hoods and nitrile gloves to prevent inhalation/dermal contact. Store in amber glass vials at 4°C under inert gas to avoid photodegradation. Emergency procedures include immediate skin washing with water and medical consultation for persistent symptoms .
What advanced modeling approaches integrate isotopic data from this compound into environmental risk assessments?
Advanced
Use fugacity-based models to simulate partitioning between air, water, and soil. Incorporate 13C-specific degradation rates into quantitative structure-activity relationship (QSAR) models. Validate predictions with field data from isotope-enabled monitoring campaigns .
What are common sources of isotopic impurity in this compound, and how can they be mitigated?
Basic
Impurities arise from incomplete 13C precursor conversion or cross-contamination during synthesis. Mitigate via fractional distillation and purity checks using isotope ratio mass spectrometry (IRMS). Optimize reaction conditions (e.g., catalyst selection) to minimize byproducts .
How can extraction methods for this compound from complex matrices be optimized?
Advanced
Compare liquid-liquid extraction (LLE) vs. headspace SPME for recovery efficiency in lipid-rich matrices. Use deuterated surrogates to correct for losses during extraction. Optimize solvent polarity (e.g., hexane vs. dichloromethane) based on matrix composition .
How should isotopic data for this compound be presented in publications to ensure clarity?
Basic
Include tables comparing δ13C values against certified standards. Use color-coded chromatograms to distinguish labeled vs. unlabeled peaks. Avoid overcrowding figures with chemical structures; prioritize key isotopic signatures in schematics .
What methodological considerations are essential for longitudinal studies on this compound’s environmental persistence?
Advanced
Design multi-compartment mesocosms to simulate real-world conditions. Monitor isotopic fractionation over time via compound-specific isotope analysis (CSIA). Include abiotic controls (e.g., sterilized soil/water) to isolate microbial contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
